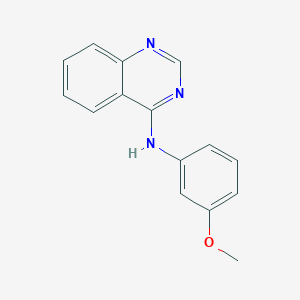

N-(3-methoxyphenyl)quinazolin-4-amine

Description

Properties

Molecular Formula |

C15H13N3O |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)quinazolin-4-amine |

InChI |

InChI=1S/C15H13N3O/c1-19-12-6-4-5-11(9-12)18-15-13-7-2-3-8-14(13)16-10-17-15/h2-10H,1H3,(H,16,17,18) |

InChI Key |

LCYPRFCDTJTQPG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NC2=NC=NC3=CC=CC=C32 |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloroquinazoline Precursor

The synthesis begins with the preparation of 4-chloroquinazoline, a key intermediate. As demonstrated by Patil et al., treatment of quinazolin-4(3H)-one with phosphorus oxychloride (POCl3) in the presence of a base like triethylamine (Et3N) efficiently converts the carbonyl group to a chloro substituent. The reaction proceeds under reflux conditions (110–120°C) for 6–8 hours, yielding 4-chloroquinazoline in >85% purity.

Amination with 3-Methoxyaniline

Subsequent reaction of 4-chloroquinazoline with 3-methoxyaniline in polar aprotic solvents such as dimethylformamide (DMF) or toluene facilitates the SNAr process. Optimal conditions involve:

-

Molar ratio : 1:1.2 (4-chloroquinazoline to 3-methoxyaniline)

-

Temperature : 90–100°C

-

Reaction time : 12–24 hours

-

Base : Potassium carbonate (K2CO3) or Et3N to neutralize HCl byproduct

Under these conditions, the target compound is isolated in 70–78% yield after purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Mechanistic Insight :

The electron-withdrawing nitrogen atoms in quinazoline activate the C4 position for nucleophilic attack. 3-Methoxyaniline, acting as a nucleophile, displaces the chloride ion via a two-step process:

-

Formation of a Meisenheimer complex through π-stacking interactions.

Transition Metal-Catalyzed Amination

Metal-catalyzed methods offer enhanced efficiency and milder reaction conditions compared to classical SNAr. Copper and palladium catalysts are particularly effective for coupling halogenated quinazolines with aryl amines.

Copper-Catalyzed Ullmann-Type Coupling

A modified Ullmann reaction using copper(I) iodide (CuI) and 1,10-phenanthroline as a ligand enables C–N bond formation between 4-chloroquinazoline and 3-methoxyaniline. Key parameters include:

-

Catalyst system : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Base : Cesium carbonate (Cs2CO3)

-

Solvent : Dimethyl sulfoxide (DMSO)

-

Temperature : 100–110°C

-

Time : 8–12 hours

This method achieves yields of 80–85%, with reduced byproduct formation compared to SNAr.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-based systems, though less common due to cost, provide superior selectivity. A protocol adapted from hydroxamic acid syntheses utilizes:

-

Catalyst : Pd2(dba)3 (2 mol%)

-

Ligand : Xantphos (4 mol%)

-

Base : Sodium tert-butoxide (NaOtBu)

-

Solvent : 1,4-Dioxane

-

Temperature : 90°C

-

Time : 6 hours

Yields exceed 90%, but scalability is limited by palladium’s expense.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A representative procedure involves:

-

Mixing 4-chloroquinazoline (1 equiv) and 3-methoxyaniline (1.2 equiv) in DMF.

-

Irradiating at 150 W, 120°C, for 30 minutes.

-

Isolating the product via precipitation in ice-water.

This method reduces reaction time from hours to minutes while maintaining yields of 75–80%.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Time | Cost |

|---|---|---|---|---|

| SNAr | 90°C, 24 h | 70–78 | High | Low |

| Copper-Catalyzed | 110°C, 12 h | 80–85 | Moderate | Moderate |

| Palladium-Catalyzed | 90°C, 6 h | >90 | Low | High |

| Microwave-Assisted SNAr | 120°C, 0.5 h | 75–80 | Very Low | Low |

Key Observations :

-

Palladium systems offer the highest efficiency but are impractical for large-scale synthesis.

-

Copper catalysis balances cost and performance, making it ideal for industrial applications.

-

Microwave methods are optimal for rapid screening but require specialized equipment.

Mechanistic Variations and Byproduct Mitigation

Byproduct Formation in SNAr

Common byproducts include:

Ligand Design in Metal-Catalyzed Reactions

Bulky ligands like Xantphos enhance selectivity by preventing undesired C–H activation side reactions.

Emerging Strategies

Q & A

Q. What are the key structural features of N-(3-methoxyphenyl)quinazolin-4-amine that influence its biological activity?

The compound features a quinazoline core substituted with a 3-methoxyphenyl group at the 4-position. The methoxy group enhances lipophilicity and may influence binding to hydrophobic pockets in target proteins, while the quinazoline ring provides a planar structure for π-π stacking interactions. Modifications to the methoxy group or quinazoline core (e.g., nitro or halogen substitutions) can drastically alter activity, as seen in analogs like N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine .

Q. What synthetic strategies are optimal for preparing this compound with high purity?

A common approach involves nucleophilic aromatic substitution:

- React 4-chloroquinazoline with 3-methoxyaniline in a polar aprotic solvent (e.g., DMF or DMSO) under reflux.

- Use a base (e.g., K₂CO₃) to deprotonate the aniline and drive the reaction.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Yield and purity depend on reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for quinazoline:aniline) .

Q. How can researchers assess the compound's interaction with biological targets (e.g., enzymes or receptors)?

- Binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like kinases or DNA repair enzymes (e.g., WRN helicase) .

- Molecular docking : Perform in silico studies with software like AutoDock Vina to predict binding modes to active sites (e.g., COX-2 for anti-inflammatory activity) .

- Functional assays : Test inhibition of enzymatic activity (e.g., ATPase assays for helicases) or cellular responses (e.g., apoptosis via caspase-3 activation) .

Advanced Research Questions

Q. How do structural modifications of This compound impact its selectivity for cancer vs. non-cancer cells?

- Substitution at the quinazoline 6/7-positions : Adding electron-withdrawing groups (e.g., nitro) enhances cytotoxicity but may reduce selectivity. For example, N-(3-chloro-4-fluorophenyl)-6-nitroquinazolin-4-amine shows potent activity but requires optimization to minimize off-target effects .

- Methoxy group replacement : Swapping methoxy with morpholine or piperazine improves solubility and target specificity (e.g., analogs like N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) .

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data?

- HPLC-MS : Confirm compound identity and purity (>95%) to rule out batch variability .

- X-ray crystallography : Resolve structural ambiguities (e.g., tautomerism in the quinazoline ring) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may explain divergent results .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

- LogP optimization : Aim for a logP ~2–3 by balancing hydrophobic (methoxyphenyl) and hydrophilic (amine/polar substituents) groups.

- Introduction of hydrogen-bond donors : Replace methoxy with hydroxyl groups to enhance BBB transport via active uptake mechanisms.

- Case study : N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (MPC-6827) achieves high BBB penetration by optimizing lipophilicity and reducing P-glycoprotein efflux .

Methodological Challenges & Solutions

Q. What experimental controls are essential when studying This compound in in vitro toxicity assays?

- Positive controls : Use staurosporine for apoptosis induction or doxorubicin for cytotoxicity.

- Solvent controls : Account for DMSO effects (keep concentration ≤0.1% v/v).

- Cell line validation : Test activity in both cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity .

Q. How can researchers address discrepancies in reported IC₅₀ values across studies?

- Standardize assay conditions : Use consistent cell densities, serum concentrations, and incubation times.

- Validate compound stability : Pre-test degradation in cell culture media via LC-MS.

- Cross-validate with orthogonal assays : Compare results from MTT, ATP-lite, and colony formation assays .

Emerging Research Directions

Q. What computational tools are recommended for predicting the pharmacokinetic profile of This compound derivatives?

- ADMET prediction : Use SwissADME or ADMETlab to estimate absorption, distribution, and toxicity.

- QSAR models : Apply 3D-QSAR (e.g., CoMFA) to correlate substituent effects with bioavailability .

Q. How can researchers leverage proteomics to identify off-target effects of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.